N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with morpholine under acidic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
- N’-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
- N’-[2-(4-methoxyphenyl)-2-(azepan-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
Uniqueness
N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPODYUBPVVPYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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